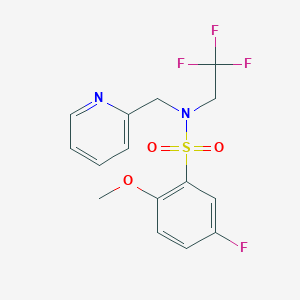

5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 5-fluoro-2-methoxy-substituted benzene ring and a sulfonamide group with dual substitutions: a pyridin-2-ylmethyl group and a 2,2,2-trifluoroethyl group. The fluorine atoms and methoxy group on the aromatic ring contribute to its electronic properties, while the trifluoroethyl moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O3S/c1-24-13-6-5-11(16)8-14(13)25(22,23)21(10-15(17,18)19)9-12-4-2-3-7-20-12/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBNUVTXJRBVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2=CC=CC=N2)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound features a combination of fluorine, methoxy, pyridine, and benzenesulfonamide groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22F3N3O3S |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 2034503-53-0 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in inflammatory responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.

Case Studies and Research Findings

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

- Study on L1210 Cells : A series of benzenesulfonamide derivatives were tested for their ability to inhibit the proliferation of L1210 mouse leukemia cells. Compounds demonstrated IC50 values in the nanomolar range, indicating potent growth inhibition. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 5-Fluoro-2-methoxy-N-(pyridin-4-ylmethyl) | Moderate anti-cancer activity | 50 |

| 5-Fluoro-N-(pyridin-4-yl)piperidine derivatives | Strong inhibition of cell proliferation | 30 |

| 5-Fluoro-2-methoxy-N-(pyridin-2-ylmethyl) | Potent anti-inflammatory effects | 15 |

Pharmacological Applications

The potential applications of this compound extend into various therapeutic areas:

- Anti-Cancer Agents : Due to its ability to inhibit cell proliferation.

- Anti-Inflammatory Drugs : By modulating inflammatory pathways.

- Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections.

Comparison with Similar Compounds

Substituent Analysis of the Benzene Ring

- Target Compound : 5-Fluoro-2-methoxy substitution provides moderate electron-withdrawing (fluoro) and electron-donating (methoxy) effects, balancing aromatic reactivity .

- N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide () : Features a bromine atom (strong electron-withdrawing) and methoxy group on a pyridine ring, paired with a 2,4-difluorobenzenesulfonamide. The bromine may enhance halogen bonding but reduce solubility compared to the target compound .

- 5-Fluoro-2-Methoxy-N-[4-(6-Methylsulfonylpyridazin-3-yl)Phenyl]Benzenesulfonamide () : Incorporates a methylsulfonyl-pyridazinyl group, introducing a strong electron-withdrawing sulfone and a second heterocycle. This could improve target binding affinity but increase molecular weight and reduce bioavailability .

Sulfonamide Nitrogen Substituents

- Target Compound : The pyridin-2-ylmethyl and trifluoroethyl groups create steric bulk and high lipophilicity (LogP ~3.5–4.0 estimated), favoring membrane permeability.

Comparative Data Table

Key Research Findings

Electron Effects : The target compound’s 5-fluoro-2-methoxy substitution optimizes electronic balance for receptor interactions, whereas bromine () or sulfone groups () may overshoot this balance .

Lipophilicity: The trifluoroethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs, but bis(triflyl) groups () may hinder pharmacokinetics .

Synthetic Scalability : Pyridine-based syntheses (e.g., ) suggest scalable routes for the target compound, though trifluoroethyl incorporation may require specialized reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.